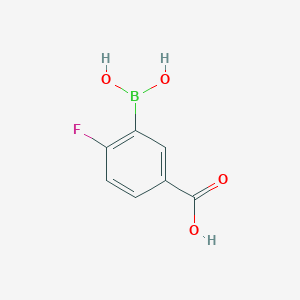

5-Carboxy-2-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-borono-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZPFWJYAFZZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619072 | |

| Record name | 3-Borono-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-59-7 | |

| Record name | 3-Borono-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Borono-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Carboxy-2-fluorophenylboronic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-carboxy-2-fluorophenylboronic acid, a versatile building block in modern organic synthesis. We will delve into its chemical and physical properties, explore its critical role in palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols and mechanistic insights relevant to its application in pharmaceutical and materials science research.

Core Chemical and Physical Properties

This compound is a trifunctional reagent, incorporating a boronic acid, a carboxylic acid, and a fluorine atom on a phenyl ring. This unique combination of functional groups imparts specific reactivity and properties that are highly valuable in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 874219-59-7 | |

| Molecular Formula | C₇H₆BFO₄ | |

| Molecular Weight | 183.93 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 224-226 °C | |

| Boiling Point | 432.9 ± 55.0 °C (Predicted) | |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | |

| pKa | 4.15 ± 0.10 (Predicted) | |

| Storage | Inert atmosphere, 2-8°C |

The presence of an electron-withdrawing fluorine atom ortho to the boronic acid group and a carboxylic acid group meta to it significantly influences the electronic properties of the molecule, impacting its reactivity in cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[2]

Mechanistic Considerations: The Influence of Fluoro and Carboxy Substituents

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric nature of the substituents on the phenylboronic acid can significantly impact the efficiency of this cycle.

-

Oxidative Addition: A palladium(0) complex reacts with an organohalide (Ar-X) to form a palladium(II) species. This step is generally not directly affected by the substituents on the boronic acid.

-

Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium(II) complex. For this to occur, the boronic acid is typically activated by a base to form a more nucleophilic boronate species.[3] The electron-withdrawing fluorine and carboxylic acid groups on this compound decrease the nucleophilicity of the aryl group, which can slow down this step. However, the ortho-fluoro substituent can also play a beneficial role by promoting the reductive elimination step.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst.

A significant challenge with electron-deficient boronic acids, particularly those with ortho-substituents, is the competing protodeboronation reaction, where the carbon-boron bond is cleaved by a proton source.[4] Careful selection of reaction conditions, including the base, solvent, and catalyst system, is crucial to minimize this side reaction.

Recommended Experimental Protocol for Suzuki-Miyaura Coupling

Achieving high yields with this compound requires careful optimization of the reaction conditions. The following protocol is a representative procedure based on successful couplings of similar fluorinated and carboxylated phenylboronic acids.[5]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., dioxane/water, toluene/water, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

-

Solvent Addition: Add the degassed solvent system to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Note: The choice of catalyst, ligand, base, and solvent is highly dependent on the specific aryl halide used and may require optimization. For challenging couplings, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial.

Applications in Medicinal Chemistry and Drug Development

The biaryl and heteroaryl scaffolds synthesized using this compound are prevalent in many biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid group can serve as a key pharmacophoric feature or a handle for further functionalization.[6]

While specific drugs on the market directly listing this compound as a starting material are not readily found in public literature, its structural motifs are present in numerous developmental and approved pharmaceutical agents. For instance, the 2-fluoro-5-carboxyphenyl moiety is a key component in the design of various enzyme inhibitors and receptor antagonists. Research has shown that chitosan nanoparticles modified with 3-carboxy-4-fluorophenyl boronic acid (a close analog) exhibit improved tumor targeting.[7] This highlights the potential of this class of compounds in developing targeted drug delivery systems.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Toxicological Information:

Detailed toxicological studies on this compound are limited. However, for the parent compound, phenylboronic acid, the oral LD50 in rats is 740 mg/kg.[9] As with all research chemicals, it should be handled with care, assuming it may have uncharacterized hazards. It is important to note that boronic acids, in general, are considered to have low toxicity and are often degraded in the body to boric acid, a naturally occurring compound.[6]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its unique trifunctional nature makes it a key building block for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries. A thorough understanding of its chemical properties, reactivity in the Suzuki-Miyaura cross-coupling reaction, and appropriate handling procedures is essential for its effective and safe utilization in research and development.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. In PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 385. Retrieved from [Link]

-

Beilstein-Institut. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]

-

Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 11(32), 19685-19695. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. In PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. In PubMed Central. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024, February 5). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 001-013. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Carboxy-5-fluorophenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2025, November 18). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. fishersci.com [fishersci.com]

- 9. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Carboxy-2-fluorophenylboronic Acid

Introduction: The Strategic Importance of 5-Carboxy-2-fluorophenylboronic Acid

In the landscape of modern drug discovery and materials science, functionalized arylboronic acids are indispensable building blocks. Among these, this compound (C₇H₆BFO₄) has emerged as a particularly valuable reagent.[1][2][3][4] Its trifunctional nature—featuring a boronic acid, a carboxylic acid, and a fluorine atom—offers a versatile platform for constructing complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds with exceptional functional group tolerance.[5][][7][8] The carboxylic acid provides a handle for amide bond formation or can act as a key pharmacophoric element, while the fluorine substituent can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[9]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound, designed for researchers and professionals in organic synthesis and drug development.

Section 1: A Validated Synthesis Pathway

The synthesis of this compound is most reliably achieved through a two-step process starting from the commercially available 2-fluorobenzoic acid. The strategy involves a regioselective bromination followed by a low-temperature lithiation-borylation sequence.

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of the Key Intermediate: 5-Bromo-2-fluorobenzoic Acid

The initial step is the regioselective bromination of 2-fluorobenzoic acid. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. The directing effects combine to favor bromination at the 5-position, para to the fluorine atom. Using N-Bromosuccinimide (NBS) provides a reliable source of electrophilic bromine under mild conditions.[10]

Experimental Protocol:

-

Setup: In a 1000 mL round-bottom flask equipped with a magnetic stirrer, add 2-fluorobenzoic acid (51.8 g). Dissolve it in dichloromethane (CH₂Cl₂) and cool the solution to 20°C using a water bath.[10]

-

Reagent Addition: Add N-bromosuccinimide (NBS) (48.8 g) in portions over 30 minutes, ensuring the internal temperature remains between 20-25°C. The partial positive charge on the bromine atom in NBS facilitates the electrophilic aromatic substitution.

-

Reaction: Stir the mixture at 20-25°C for 16 hours. Monitor the reaction's progress via HPLC or TLC until the starting material is consumed.

-

Workup: Add water (160 g) to the reaction mixture and stir for 1 hour to dissolve any remaining succinimide.

-

Isolation: Cool the mixture to 0-5°C and hold for 1 hour to induce crystallization. Collect the resulting solid by filtration, washing sequentially with cold dichloromethane and water to remove impurities.[10]

-

Drying: Dry the wet product at 60-65°C to yield 5-Bromo-2-fluorobenzoic acid as a white solid.[10]

Step 2: Low-Temperature Lithiation-Borylation

This critical step transforms the aryl bromide into the target boronic acid. The process involves a halogen-metal exchange using an organolithium reagent at cryogenic temperatures, followed by quenching the resulting aryllithium intermediate with a borate ester.[11]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. A rigorously inert atmosphere (Argon or Nitrogen) is mandatory.

-

Anhydrous Solvents: Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium-benzophenone ketyl) to prevent quenching of the organolithium species.[12]

-

Low Temperature (-78°C): The lithiation is performed at -78°C (a dry ice/acetone bath) to prevent side reactions, such as elimination or reaction with the solvent, and to ensure the stability of the aryllithium intermediate.[13]

-

Organolithium Reagent: sec-Butyllithium (s-BuLi) is used as it is a strong, non-nucleophilic base that efficiently performs the halogen-metal exchange.

-

Borate Ester: Trimethyl borate (B(OMe)₃) is an effective electrophile that traps the aryllithium species to form a boronate ester intermediate.[12]

Experimental Protocol:

-

Setup: Flame-dry a three-neck flask under vacuum and backfill with argon. Add the synthesized 5-Bromo-2-fluorobenzoic acid (1.0 eq) and anhydrous THF. Cool the solution to -78°C.

-

Lithiation: Slowly add s-Butyllithium (s-BuLi, 1.3 M in cyclohexane, 2.2 eq) dropwise, maintaining the temperature at -78°C. The use of two equivalents is necessary to first deprotonate the acidic carboxylic acid proton and then perform the halogen-metal exchange. Stir the mixture at this temperature for 1 hour.

-

Borylation: Add trimethyl borate (1.3 eq) dropwise to the reaction mixture. The borylation is very rapid.[11] Stir for an additional hour at -78°C, then allow the mixture to warm slowly to room temperature.

-

Hydrolysis: Quench the reaction by carefully adding 2 M aqueous HCl. This hydrolyzes the boronate ester to the desired boronic acid. Stir vigorously for 10-15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volumes). Combine the organic phases, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Section 2: The Self-Validating Purification Protocol

Purification of arylboronic acids by conventional silica gel chromatography is often challenging due to their tendency to dehydrate into boroxine anhydrides or strongly adsorb to the stationary phase, leading to low yields.[14][15] A more robust and scalable method is purification via an acid-base extraction, which leverages the acidic nature of both the carboxylic acid and the boronic acid moieties.[15][16]

Experimental Protocol:

-

Basification: Dissolve the crude product in diethyl ether. Extract the organic solution with an aqueous solution of a mild base, such as 1 M sodium carbonate (Na₂CO₃) or potassium bicarbonate (KHCO₃).[16] This converts the boronic acid into its water-soluble boronate salt.

-

Separation of Impurities: Separate the aqueous layer. Wash it with diethyl ether or ethyl acetate to remove any non-acidic organic impurities.

-

Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 2 M HCl until the pH is ~2-3. The pure this compound will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the purified product. This method is self-validating; successful precipitation upon acidification is a strong indicator of product formation.

Section 3: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Workflow for the analytical validation of the final product.

Physical and Chemical Properties

| Property | Expected Value | Reference(s) |

| Appearance | White to off-white powder or crystals | [4][5] |

| Melting Point | 224-226 °C | [3][5] |

| Molecular Formula | C₇H₆BFO₄ | [1][3][4] |

| Molecular Weight | 183.93 g/mol | [1][3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[17] Samples should be prepared in a deuterated solvent like DMSO-d₆.

| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicity | Rationale |

| ¹H NMR | ~13.0 (br s, 1H, -COOH) ~8.2 (br s, 2H, -B(OH)₂) ~7.8-8.0 (m, 2H, Ar-H) ~7.2-7.4 (m, 1H, Ar-H) | The carboxylic acid proton is highly deshielded. Boronic acid protons are broad and exchangeable. Aromatic protons exhibit complex splitting due to H-H and H-F coupling. |

| ¹³C NMR | ~166 (C=O) ~160-165 (d, ¹JCF ≈ 250 Hz, C-F) ~115-140 (multiple signals, Ar-C) C-B signal may be broad or unobserved. | The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant. The carbon attached to boron is often broad due to the quadrupolar nature of the boron nucleus. |

| ¹⁹F NMR | A single resonance in the typical aryl-fluoride region. | Confirms the presence of the fluorine atom. Proton coupling may be observed. |

| ¹¹B NMR | ~28-30 (br s) | The chemical shift is characteristic of a trigonal planar (sp²) arylboronic acid.[18][19] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400-2400 (very broad) | O-H stretch | Carboxylic Acid (-COOH) |

| ~3200 (broad) | O-H stretch | Boronic Acid (-B(OH)₂) |

| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1340 | B-O stretch | Boronic Acid |

| ~1250 | C-F stretch | Aryl-Fluoride |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| Technique | Expected m/z |

| Electrospray Ionization (ESI) | [M-H]⁻: 182.03 [M+H]⁺: 184.04 |

Section 4: Key Applications in Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. It serves as the organoboron partner, coupling with various aryl or heteroaryl halides (or triflates) to form biaryl structures, which are privileged motifs in many pharmaceutical agents.[7][9]

Generic Suzuki-Miyaura Coupling Scheme:

The reaction is valued for its mild conditions and tolerance of the free carboxylic acid, making it a highly efficient method for late-stage functionalization in complex syntheses.[][8]

Section 5: Safety and Handling

-

Organolithium Reagents: s-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled by trained personnel under a strict inert atmosphere using appropriate syringe techniques.

-

Halogenated Compounds: Handle 5-Bromo-2-fluorobenzoic acid and the final product in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation, particularly dehydration to the corresponding boroxine.[3]

References

-

American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Available from: [Link]

-

WordPress.com. Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Available from: [Link]

- Google Patents. Process for purification of boronic acid and its derivatives.

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. (2016). Available from: [Link]

-

University of Bristol. Lithiation- Borylation in Synthesis. Available from: [Link]

-

ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). Available from: [Link]

-

National Institutes of Health (NIH). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Available from: [Link]

-

University of Bristol Research Portal. The lithiation–borylation reaction. Available from: [Link]

- Google Patents. Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

-

University of Bristol. Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. (2013). Available from: [Link]

-

University of Bristol. Standard Lithiation–Borylation A user's guide. (2017). Available from: [Link]

-

ResearchGate. Infrared spectrum of 2-fluorophenylboronic acid in 0.1 M chloroform solution. Available from: [Link]

-

PubChem. 2-Fluorophenylboronic acid. Available from: [Link]

-

MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

-

PubChemLite. 2-carboxy-5-fluorophenylboronic acid (C7H6BFO4). Available from: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

- Google Patents. Preparation method of 5-bromo-2-chlorobenzoic acid.

-

National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

-

CRO Splendid Lab Pvt. Ltd. 2-Carboxy-5-fluorophenylboronic acid. Available from: [Link]

-

RSC Medicinal Chemistry. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). Available from: [Link]

-

ResearchGate. 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available from: [Link]

-

American Chemical Society. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). Available from: [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. This compound | 874219-59-7 | TCI AMERICA [tcichemicals.com]

- 3. This compound CAS#: 874219-59-7 [amp.chemicalbook.com]

- 4. This compound (contains varying amo… [cymitquimica.com]

- 5. This compound [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. par.nsf.gov [par.nsf.gov]

The Strategic Utility of 5-Carboxy-2-fluorophenylboronic Acid in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Building Block in Modern Chemistry

5-Carboxy-2-fluorophenylboronic acid has emerged as a pivotal reagent in the landscape of organic synthesis, prized for its unique combination of functional groups that offer a gateway to molecular complexity. This white to off-white crystalline solid is a trifunctional building block, featuring a boronic acid, a carboxylic acid, and a fluorine atom arrayed on a phenyl ring. This distinct arrangement makes it an invaluable tool, particularly in the synthesis of novel pharmaceuticals and advanced materials. Its primary application lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] This guide provides a comprehensive overview of the core applications, mechanistic advantages, and practical methodologies associated with this compound, tailored for professionals in research and development.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The interplay of its constituent functional groups dictates its reactivity, solubility, and stability.

| Property | Value | Reference |

| CAS Number | 874219-59-7 | [2] |

| Molecular Formula | C₇H₆BFO₄ | [2] |

| Molecular Weight | 183.93 g/mol | [2] |

| Melting Point | 224-226 °C | [3] |

| Appearance | White to off-white powder or crystals | [3] |

| Storage | 2-8°C | [3] |

The strategic placement of the fluorine atom ortho to the boronic acid moiety is a key structural feature. The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[4] Furthermore, the carboxylic acid group provides a handle for further functionalization or can be exploited for its ability to modulate solubility and engage in hydrogen bonding, influencing the macroscopic properties of the final products.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of applications for this compound, enabling the synthesis of complex biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active molecules and functional materials.[5]

Mechanistic Considerations: The Role of the Ortho-Fluoro Substituent

The success of a Suzuki-Miyaura coupling is highly dependent on the efficiency of its elementary steps: oxidative addition, transmetalation, and reductive elimination. The ortho-fluoro substituent in this compound exerts a significant influence on the transmetalation step. The increased Lewis acidity of the boron atom can accelerate the transfer of the aryl group to the palladium center. However, the steric bulk of the ortho-substituent can also pose challenges. Careful selection of the palladium catalyst, ligand, and base is therefore critical to achieve optimal results. For sterically hindered couplings, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed to promote efficient reaction.[1][4]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate vial, dissolve palladium(II) acetate and SPhos in 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask via syringe.

-

Add water to the reaction mixture (typically a 10:1 ratio of dioxane to water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl carboxylic acid.[6]

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The biaryl motif is a privileged scaffold in medicinal chemistry, and this compound provides a direct route to fluorinated biaryl carboxylic acids. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of the molecule, all of which are critical parameters in drug design.[7] The carboxylic acid group can serve as a key interaction point with biological targets or as a site for further chemical modification to improve pharmacokinetic properties.

While specific drug candidates synthesized directly from this compound are often proprietary, the frequent appearance of the 2-fluoro-5-carboxybiphenyl structural unit in patent literature for various therapeutic areas, including oncology and inflammatory diseases, underscores the importance of this building block. For instance, related fluorinated and carboxylated phenylboronic acids are utilized in the synthesis of inhibitors for various enzymes and receptors.[8]

Applications in Materials Science

The unique electronic properties imparted by the fluorine atom make this compound an attractive building block for advanced organic materials. In the field of Organic Light-Emitting Diodes (OLEDs), for example, fluorinated aromatic compounds are used to tune the energy levels of materials, leading to improved efficiency and stability of the devices.[9][10] The carboxylic acid functionality can be used to anchor the molecule to surfaces or to create self-assembling monolayers, opening avenues for the development of novel sensors and electronic devices.

Synthesis of this compound

A common synthetic route to this compound involves the ortho-lithiation and subsequent borylation of a suitable precursor, such as 3-fluoro-4-bromobenzoic acid.

Reaction Scheme:

A general procedure involves the protection of the carboxylic acid, followed by lithium-halogen exchange at low temperature, and then quenching with a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.[11]

Conclusion

This compound is a versatile and highly valuable reagent for the synthesis of complex organic molecules. Its trifunctional nature, combined with the beneficial effects of the ortho-fluoro substituent, makes it a powerful tool for researchers in drug discovery and materials science. A thorough understanding of its properties and reactivity, coupled with careful optimization of reaction conditions, will continue to enable the development of novel and impactful chemical entities.

References

- Benchchem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.

- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.

- Benchchem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11139.

- ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.

- ChemicalBook. (n.d.). 3-(4-FLUOROPHENYL)BENZOIC ACID synthesis.

- MySkinRecipes. (n.d.). This compound.

- Benchchem. (2025).

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Google Patents. (n.d.). Preparation method of p-carboxyphenylboronic acid. CN103724366A.

- Silva, F. A., et al. (2020).

- Versatile BODIPY dyes for advanced optoelectronics: random lasing, harmonics generation, and OLED application. (2022).

- Bunda, S., et al. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. ACS Omega, 3(11), 16293–16302.

- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Material Synthesis: The Role of (3,5-Diphenylphenyl)boronic Acid.

- Ashe, A. J., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(24), 4529–4531.

- United States Biological. (n.d.). 435931 this compound CAS: 874219-59-7.

- Gozdalik, J. T., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 849.

- Bheemisetty, H., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 51-60.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. usbio.net [usbio.net]

- 3. This compound [myskinrecipes.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. sites.pitt.edu [sites.pitt.edu]

5-Carboxy-2-fluorophenylboronic acid CAS number 874219-59-7

An In-depth Technical Guide to 5-Carboxy-2-fluorophenylboronic acid (CAS 874219-59-7)

Introduction: A Versatile Bifunctional Building Block

This compound is a highly functionalized arylboronic acid that has emerged as a critical building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure is distinguished by three key functional groups on a phenyl ring: a boronic acid, a fluorine atom, and a carboxylic acid. This unique arrangement provides a powerful tool for constructing complex molecular architectures.

The boronic acid group is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient formation of carbon-carbon bonds.[1][2] The fluorine atom, positioned ortho to the boronic acid, and the meta-carboxylic acid group are both electron-withdrawing, which significantly influences the electronic properties and reactivity of the molecule.[1] These features can enhance the metabolic stability and binding affinity of derivative compounds, making it a valuable intermediate in drug discovery programs.[1][3] Furthermore, the carboxylic acid moiety provides a secondary reactive handle for subsequent modifications, such as amide bond formation, allowing for the straightforward synthesis of bifunctional molecules.

This guide serves as a technical resource for scientists and professionals, offering insights into the compound's properties, core applications, detailed experimental protocols, and the scientific rationale behind its use.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is essential for its effective use and storage in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 874219-59-7 | [1][4] |

| Molecular Formula | C₇H₆BFO₄ | [4][5][6] |

| Molecular Weight | 183.93 g/mol | [1][4][5] |

| Appearance | White to off-white powder or crystals | [1][5] |

| Melting Point | 224-226°C | [1] |

| Synonyms | 3-Borono-4-fluorobenzoic acid | [5][7][8] |

| Storage Temperature | -20°C to 8°C (Check supplier datasheet) |[1][4][7] |

Storage and Stability

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Many suppliers recommend refrigeration at 2-8°C or freezing at -20°C for long-term stability.[1][4] It is important to note that boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). While this process is often reversible upon exposure to water during a reaction, it can affect the compound's weight and stoichiometry. For maximum recovery of the product from its vial, it is advisable to centrifuge the vial before opening the cap.[4]

Safety and Handling

As with any laboratory chemical, proper personal protective equipment (PPE) is required when handling this compound.

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[10][11] |

| Skin Irritation | Category 2 (Causes skin irritation) | Wear protective gloves. Wash skin with plenty of soap and water if contact occurs.[10][12] |

| Eye Irritation | Category 2 (Causes serious eye irritation) | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[7][12] |

| Respiratory Irritation | STOT SE 3 (May cause respiratory irritation) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[10][11] |

Always consult the latest Safety Data Sheet (SDS) from your supplier for comprehensive safety information.[9][10][12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability, mild conditions, and exceptional tolerance of a wide range of functional groups.[2][13]

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: A low-valent Pd(0) catalyst reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The reactivity of the halide is typically I > Br > OTf >> Cl.[2][14]

-

Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (Ar²-B(OH)₃⁻). This is often the rate-determining step of the cycle.[15][16]

-

Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[14][16]

Causality in Action: The Role of Fluoro and Carboxy Substituents

The fluorine and carboxylic acid groups on this compound are both electron-withdrawing. This has a direct impact on the boronic acid's reactivity:

-

Increased Acidity: The electron-withdrawing nature of the substituents increases the Lewis acidity of the boron atom, facilitating the formation of the boronate complex with the base.

-

Transmetalation Rate: While facilitating boronate formation, strong electron-withdrawing groups can sometimes slow the transmetalation step. The choice of base and catalyst system is therefore critical to achieving high yields. For boronic acids that are less active, stronger bases like cesium fluoride (CsF) or the addition of co-catalysts may be necessary to promote the reaction.[17][18]

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure the protocol is self-validating and adaptable.

Workflow Diagram

Step-by-Step Methodology

Objective: To synthesize 4'-Fluoro-3'-methoxycarbonyl-[1,1'-biphenyl]-4-carbonitrile by coupling this compound with 4-cyanobromobenzene.

Materials:

-

This compound (1.2 equiv.)

-

4-Cyanobromobenzene (1.0 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 3 mol%)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Reaction vessel (e.g., Schlenk flask), magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound and 4-cyanobromobenzene.

-

Rationale: Starting with a dry vessel prevents quenching of reactive intermediates.

-

-

Solvent Addition and Degassing: Add the 1,4-dioxane/water solvent mixture. Seal the flask and sparge the solution with Argon or Nitrogen gas for 20-30 minutes while stirring.

-

Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing the solvent is a critical step for ensuring catalytic activity throughout the reaction.[13]

-

-

Reagent Addition: Briefly remove the gas line and quickly add the potassium carbonate and the Pd(PPh₃)₄ catalyst. Reseal the flask and re-establish the inert atmosphere.

-

Rationale: The base is essential for activating the boronic acid.[15] The palladium catalyst is added last to minimize its exposure to air.

-

-

Reaction Execution: Lower the flask into a preheated oil bath at 90°C. Attach a condenser and allow the reaction to stir vigorously.

-

Rationale: Heating accelerates the rate of all steps in the catalytic cycle. 90°C is a common temperature for these types of couplings.

-

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

-

Rationale: Monitoring prevents unnecessary heating that could lead to side product formation and confirms the reaction has reached completion.

-

-

Work-up: Once complete, remove the flask from the heat and allow it to cool to room temperature. Add deionized water to quench the reaction and dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with an organic solvent like ethyl acetate (EtOAc).

-

Rationale: The desired biphenyl product is typically more soluble in the organic phase, while inorganic byproducts remain in the aqueous phase.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

-

Characterization: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Materials Science

The structural motifs accessible through this compound are highly relevant in modern research.

-

Pharmaceutical Intermediates: As a bifunctional linker, this compound is used to synthesize complex molecules in drug development pipelines.[1][3] The boronic acid itself can act as a bioisostere for a carboxylic acid, offering a different chemical profile for interacting with biological targets.[19]

-

Targeted Therapies: Boronic acids are known to form reversible covalent bonds with diols, a structure present in many biological molecules like sugars and glycoproteins.[20][21] This property is exploited in the design of sensors and targeted drug delivery systems. The presence of an electron-withdrawing fluorine atom can lower the pKa of the boronic acid, allowing for stronger interactions at physiological pH (~7.4).[21][22]

-

Advanced Materials: The biaryl structures created using this building block are core components of organic light-emitting diodes (OLEDs), liquid crystals, and other functional organic materials.[2]

Conclusion

This compound (CAS 874219-59-7) is more than a simple chemical reagent; it is a sophisticated molecular tool. Its trifunctional nature provides chemists with a reliable and versatile platform for synthesizing advanced molecules through robust methods like the Suzuki-Miyaura cross-coupling. By understanding its physicochemical properties, handling requirements, and the mechanistic subtleties of its reactivity, researchers can effectively leverage this compound to accelerate innovation in drug discovery, diagnostics, and materials science.

References

-

Amerigo Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8851–8855. Available at: [Link]

-

Korenaga, T., Kosaki, T., Fukumura, T., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. Available at: [Link]

-

Gill, A. W., et al. (2022). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 28(11), e202104085. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of phenylboronic acid with aryl... [Table]. Retrieved from [Link]

-

da Silva, F. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5611. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Retrieved from [Link]

-

Angene Chemical. (1993). Safety Data Sheet - 2-Fluorophenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids.... Retrieved from [Link]

-

Phakhodee, W., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 539. Available at: [Link]

-

Bartoli, S., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(56), 32873–32880. Available at: [Link]

-

Jugde, H., et al. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 001–011. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Ye, L., et al. (2017). Synthesis and Applications of Boronate Affinity Materials. Accounts of Chemical Research, 50(5), 1120–1130. Available at: [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns... | Request PDF. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. usbio.net [usbio.net]

- 5. This compound (contains varying amo… [cymitquimica.com]

- 6. This compound ,98% - Amerigo Scientific [amerigoscientific.com]

- 7. This compound | 874219-59-7 | TCI AMERICA [tcichemicals.com]

- 8. This compound | 874219-59-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. angenechemical.com [angenechemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

5-Carboxy-2-fluorophenylboronic Acid: A Comprehensive Technical Guide to Solubility and Stability for the Research Scientist

<

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility and stability of 5-Carboxy-2-fluorophenylboronic acid. As a critical reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, a thorough knowledge of its physicochemical properties is essential for successful and reproducible experimental outcomes. This document outlines the theoretical basis for its solubility and stability, offers detailed experimental protocols for characterization, and provides practical insights for its handling and storage.

The Chemical Profile of this compound

This compound (Molecular Formula: C₇H₆BFO₄) is a bifunctional organoboron compound.[1] Its structure, incorporating both a carboxylic acid and a fluorine atom on the phenyl ring, imparts distinct electronic properties that influence its reactivity, solubility, and stability. The electron-withdrawing nature of these substituents plays a significant role in the compound's utility as a building block in the synthesis of complex organic molecules.

Solubility Characteristics

The solubility of this compound is a critical parameter for its application in solution-phase chemistry. Its behavior in both aqueous and organic media is dictated by its molecular structure.

Aqueous Solubility: The Critical Influence of pH

The aqueous solubility of this compound is highly dependent on the pH of the solution. This is primarily due to the ionizable carboxylic acid group.

-

In acidic to neutral conditions (low to neutral pH): The carboxylic acid group remains largely protonated, rendering the molecule less polar and thus exhibiting lower solubility in water.

-

In basic conditions (high pH): The carboxylic acid group is deprotonated to form a carboxylate salt. This ionization significantly increases the molecule's polarity, leading to a substantial increase in aqueous solubility.

The boronic acid moiety itself can also participate in pH-dependent equilibria, transitioning between a neutral trigonal planar form and an anionic tetrahedral boronate in the presence of hydroxide ions, further influencing solubility.

Experimental Protocol: Determination of pH-Dependent Aqueous Solubility

A reliable method for quantifying the pH-dependent solubility involves the following steps:

-

Preparation of Buffered Solutions: Prepare a series of buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12).

-

Equilibration: Add an excess of this compound to each buffer solution. The mixtures are then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation and Quantification: The saturated solutions are filtered to remove undissolved solid. The concentration of the dissolved boronic acid in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard calibration curve.

Anticipated Solubility Profile:

| pH Range | Expected Solubility | Predominant Species |

| Acidic (pH < 4) | Low | Protonated carboxylic acid |

| Neutral (pH ~7) | Moderate | Partially deprotonated carboxylic acid |

| Basic (pH > 8) | High | Deprotonated carboxylate |

Solubility in Organic Solvents

The principle of "like dissolves like" governs the solubility of this compound in organic solvents. Due to the presence of the polar carboxylic acid and boronic acid groups, it exhibits favorable solubility in polar organic solvents. In contrast, its solubility in nonpolar solvents is limited.

General Solubility Trends:

| Solvent Class | Examples | Expected Solubility |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High |

| Polar Protic | Methanol, Ethanol | Moderate to High |

| Ethers | THF, Dioxane | Moderate |

| Halogenated | Dichloromethane | Low |

| Nonpolar | Hexanes, Toluene | Very Low / Insoluble |

Experimental Workflow for Solubility Determination in Organic Solvents

Caption: A streamlined workflow for determining the solubility of this compound in organic solvents.

Stability and Degradation Pathways

Arylboronic acids are susceptible to degradation, which can impact their purity and reactivity. The two primary degradation pathways are protodeboronation and oxidation.[4]

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process can be influenced by several factors:

-

pH: Protodeboronation can be catalyzed by both acids and bases.[5][6] The reaction is often faster at high pH.[7]

-

Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[8]

-

Oxygen: The presence of oxygen can also promote this degradation pathway.[9]

Oxidation

The boronic acid moiety can be oxidized to a hydroxyl group, converting the arylboronic acid into the corresponding phenol.[10][11] This is a common decomposition route, particularly upon exposure to air and certain oxidizing agents.[11][12] The intramolecular ligation of a carboxyl group to the boron atom has been shown to significantly increase oxidative stability.[13][14]

Logical Framework for Stability

Sources

- 1. usbio.net [usbio.net]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Protodeboronation [organic-chemistry.org]

- 9. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. pnas.org [pnas.org]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Versatile Building Block: A Technical Guide to 5-Carboxy-2-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-fluorophenylboronic acid, a seemingly niche chemical entity, has carved a significant role for itself in the landscape of modern organic synthesis and medicinal chemistry. This technical guide delves into the core aspects of this molecule, from its likely synthetic origins rooted in the broader development of functionalized boronic acids to its pivotal applications in drug discovery and materials science. We will explore its chemical properties, provide a detailed, plausible synthetic protocol, and illustrate its utility as a key intermediate in the construction of complex molecular architectures. This document serves as a comprehensive resource for researchers leveraging the unique reactivity of this versatile building block.

Introduction: A Convergence of Fluorine Chemistry and Boron's Versatility

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the way chemists approach the synthesis of biaryl and other complex organic structures.[1] At the heart of this transformation lies the boronic acid moiety, a functional group that is generally stable, demonstrates low toxicity, and exhibits remarkable versatility in carbon-carbon bond formation.[2] The strategic incorporation of other functional groups onto the phenylboronic acid scaffold allows for a high degree of molecular diversity and the fine-tuning of chemical and physical properties.

Within this context, the introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. It is at the intersection of these two powerful fields—boron chemistry and fluorine chemistry—that this compound emerges as a molecule of significant interest. The presence of the carboxylic acid group provides a convenient handle for further functionalization, making it a trifunctional building block of considerable synthetic potential.

While a singular, seminal publication detailing the initial "discovery" of this compound remains elusive in the scientific literature, its emergence is intrinsically linked to the broader explosion of research into functionalized arylboronic acids as indispensable tools for organic synthesis.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 874219-59-7 | [3][4] |

| Molecular Formula | C₇H₆BFO₄ | [3][4] |

| Molecular Weight | 183.93 g/mol | [3][4] |

| Melting Point | 224-226 °C | [3] |

| Appearance | White to off-white powder or crystals | [3] |

| Synonyms | 3-Borono-4-fluorobenzoic acid |

Synthesis and Mechanism

The synthesis of this compound can be logically approached through established methodologies for the preparation of functionalized arylboronic acids. A plausible and widely utilized strategy involves the ortho-lithiation of a suitably protected fluorobenzoic acid, followed by quenching with a trialkyl borate and subsequent hydrolysis.

A likely starting material for this synthesis is 3-bromo-4-fluorobenzoic acid. The synthesis would proceed via a lithium-halogen exchange followed by reaction with a borate ester.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Carboxylic Acid

-

To a solution of 3-bromo-4-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane), add a protecting group precursor (e.g., benzyl alcohol) and a catalytic amount of acid (e.g., sulfuric acid).

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

After completion of the reaction (monitored by TLC), cool the mixture and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected 3-bromo-4-fluorobenzoic acid.

Step 2: Boronation

-

Dissolve the protected 3-bromo-4-fluorobenzoic acid in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

To the resulting aryllithium species, add triisopropyl borate dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

-

Quench the reaction by the slow addition of aqueous HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

The crude boronic ester can then be deprotected. For a benzyl ester, this can be achieved via catalytic hydrogenation (e.g., H₂, Pd/C).

-

After deprotection, the product is hydrolyzed to the boronic acid by stirring with water.

-

The resulting this compound can be purified by recrystallization.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful tool for the synthesis of complex molecules.

Suzuki-Miyaura Coupling Workflow

Caption: General workflow of a Suzuki-Miyaura coupling reaction.

The presence of the carboxylic acid and fluorine substituents on the phenylboronic acid ring can influence the electronic properties of the molecule, potentially affecting the efficiency and selectivity of the coupling reaction. The carboxylic acid group also provides a site for further chemical modification post-coupling, allowing for the construction of even more complex and diverse molecular scaffolds.

A notable application of this building block is in the synthesis of modified insulin, where it is conjugated to the insulin peptide to create glucose-responsive insulin formulations.[6] This highlights its utility in bioconjugation and the development of novel therapeutic agents.

Conclusion

This compound stands as a testament to the power of synergistic functionalization in modern organic chemistry. While its specific discovery story may be woven into the broader narrative of synthetic methodology development, its value as a trifunctional building block is undeniable. Its ability to participate in powerful C-C bond-forming reactions, coupled with the advantageous properties imparted by the fluorine and carboxylic acid moieties, ensures its continued importance in the fields of medicinal chemistry, materials science, and beyond. This guide provides a foundational understanding of this versatile molecule, empowering researchers to harness its full synthetic potential.

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.

- Hall, D. G., Ed. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine; Wiley-VCH: Weinheim, Germany, 2005.

-

MySkinRecipes. This compound. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Globe Thesis. Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. [Link]

-

University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

-

ACS Publications. Synthesis and Applications of Boronate Affinity Materials. [Link]

-

VTechWorks. Synthesis and Application of Boronic Acid Derivatives. [Link]

-

Tesis Doctorals en Xarxa. Synthesis and Applications of Borylated Fragments as Chemical Tools for PET Imaging and Functional Recognition of Drug Delivery. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. [Link]

-

Frontiers. Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. usbio.net [usbio.net]

- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Spectroscopic Characterization of 5-Carboxy-2-fluorophenylboronic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Carboxy-2-fluorophenylboronic acid (CAS 179998-16-4), a key building block in medicinal chemistry and materials science.[1] In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and data from analogous compounds to present a detailed, predicted analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This work is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to identify and characterize this important molecule. The methodologies, predicted data, and their interpretations are presented with the aim of providing a robust framework for the practical application of these spectroscopic techniques.

Introduction

This compound, also known as 3-Borono-4-fluorobenzoic acid, is a bifunctional organic compound featuring a boronic acid, a carboxylic acid, and a fluorine substituent on an aromatic ring. Its molecular formula is C₇H₆BFO₄ and it has a molecular weight of 183.93 g/mol .[2][3] This unique combination of functional groups makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions and a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and novel materials. The fluorine atom can modulate the electronic properties and metabolic stability of target molecules, while the carboxylic acid provides a handle for further functionalization or can influence solubility and binding interactions.

Accurate spectroscopic characterization is paramount for verifying the identity, purity, and stability of this compound in any research or development setting. This guide provides detailed protocols for acquiring and interpreting the ¹H NMR, ¹³C NMR, FT-IR, and ESI-MS data for this compound.

Molecular Structure:

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR will provide definitive information about the arrangement of protons and carbons in the molecule.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Workflow for NMR Sample Preparation:

Caption: Standard workflow for preparing a small molecule sample for NMR analysis.

Detailed Steps:

-

Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]

-

Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good first choice for this compound due to the presence of the polar carboxylic acid group. Add 0.6-0.7 mL of the deuterated solvent to a small, clean vial containing the sample.[4]

-

Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups. The chemical shifts are predicted based on the additivity rules for substituted benzenes.[5][6]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | broad singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange. |

| ~8.2 | broad singlet | 2H | -B(OH)₂ | Boronic acid protons are also acidic and exchangeable, typically appearing as a broad singlet. |

| ~8.1 | doublet of doublets | 1H | H-6 | This proton is ortho to the carboxylic acid group and meta to the fluorine, leading to deshielding. It will be split by H-4 (meta coupling) and the fluorine (through-space coupling). |

| ~7.8 | doublet of doublets | 1H | H-4 | This proton is ortho to the boronic acid group and meta to the carboxylic acid. It will be split by H-6 (meta coupling) and H-3 (ortho coupling). |

| ~7.4 | triplet | 1H | H-3 | This proton is ortho to the fluorine, leading to a significant coupling. It will also be split by H-4 (ortho coupling). |

Predicted ¹³C NMR Spectrum